2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide
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Overview
Description
2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide is an organic compound with the molecular formula C15H16N2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-furylmethylamine and 2-methoxy-5-methylphenyl isothiocyanate.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions, to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thioxoacetamide group.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes.
Material Science: The compound’s unique chemical structure makes it a candidate for developing new materials with specific properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide involves its interaction with molecular targets such as enzymes or receptors. The thioxoacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can affect various signaling pathways and cellular processes, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-furylmethyl)amino]-N-(2-methoxyphenyl)-2-thioxoacetamide
- 2-[(2-furylmethyl)amino]-N-(2-methylphenyl)-2-thioxoacetamide
- 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-chlorophenyl)-2-thioxoacetamide
Uniqueness
Compared to similar compounds, 2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring
Biological Activity
2-[(2-furylmethyl)amino]-N-(2-methoxy-5-methylphenyl)-2-thioxoacetamide (CAS No. 329078-90-2) is a compound with potential pharmacological significance. Its unique structure, which includes a thioxoacetamide moiety and a furylmethyl amine, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- Structure : The compound features a thioxo group attached to an acetamide, with a furylmethyl amine and a methoxy-substituted aromatic ring.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on thioxoacetamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar antimicrobial efficacy due to its structural characteristics .
Anticancer Potential
The thioxoacetamide derivatives have shown promise in anticancer research. A study highlighted that such compounds can induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the furylmethyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its therapeutic effects against tumors .
Enzyme Inhibition
Enzyme inhibition studies have revealed that thioxoacetamides can act as inhibitors of certain enzymes involved in metabolic pathways. Specifically, they may inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which play roles in various physiological processes. The inhibition of these enzymes can lead to significant biological effects, including modulation of neurotransmitter levels and regulation of acid-base balance in tissues .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various thioxoacetamides, including this compound, researchers found that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as an alternative antimicrobial agent .
Case Study 2: Anticancer Mechanism
A recent investigation into the anticancer mechanisms of thioxoacetamides revealed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines. The compound was shown to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-N-(2-methoxy-5-methylphenyl)-2-sulfanylideneacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-5-6-13(19-2)12(8-10)17-14(18)15(21)16-9-11-4-3-7-20-11/h3-8H,9H2,1-2H3,(H,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGPXBPMQDNSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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